molecular formula C10H8BrNO3 B1412524 Ethyl 2-bromo-3-cyano-5-hydroxybenzoate CAS No. 1805524-96-2

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate

Cat. No.: B1412524
CAS No.: 1805524-96-2
M. Wt: 270.08 g/mol
InChI Key: VURFNTNEGOVIFH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a hydroxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate typically involves the bromination of ethyl 3-cyano-5-hydroxybenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate can be compared with similar compounds such as:

  • Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
  • Ethyl 5-bromo-2-hydroxybenzoate
  • Methyl 3-bromo-5-hydroxybenzoate

These compounds share similar structural features but differ in the position of substituents or the type of ester group. This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)8-4-7(13)3-6(5-12)9(8)11/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURFNTNEGOVIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Reactant of Route 2
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Reactant of Route 3
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Reactant of Route 4
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Reactant of Route 5
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate
Reactant of Route 6
Ethyl 2-bromo-3-cyano-5-hydroxybenzoate

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